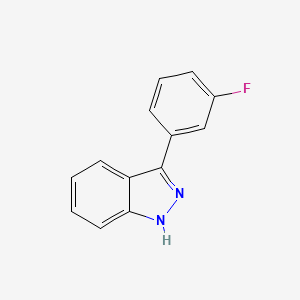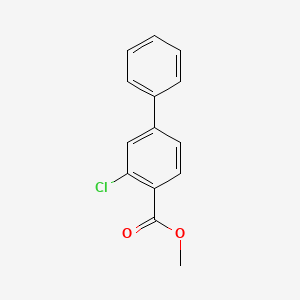
Methyl 2-chloro-4-phenylbenzoate
Vue d'ensemble
Description
“Methyl 2-chloro-4-phenylbenzoate” is a chemical compound with the CAS Number: 472810-33-6 . It has a molecular weight of 246.69 and its IUPAC name is methyl 3-chloro-[1,1’-biphenyl]-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H11ClO2 . The InChI Code for this compound is 1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 246.69 . Its linear formula is C14H11ClO2 . The compound is typically 98% pure .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Methyl 2-chloro-4-phenylbenzoate has been involved in the synthesis of various organic compounds, showcasing its versatility in chemical reactions. For instance, it has been used in the preparation of benzo[c][1,7]naphthyridine derivatives. The reactivity of these compounds in various chemical reactions, such as alkylation, oxidation, and electrophilic substitution reactions, has been extensively studied. Specifically, the reaction with POCl3 yielded a previously unknown compound, whose dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were further explored (Shatsauskas et al., 2019).
Photocatalytic Applications
In the field of photocatalysis, derivatives of this compound have been utilized. For instance, coordination complexes involving similar structural motifs have shown promising photocatalytic properties. These complexes, formulated with ether-bridged dicarboxylic acid and N-donor building blocks, exhibited significant potential in the UV-light-driven degradation of organic dye pollutants, highlighting the compound's relevance in environmental remediation and green chemistry applications (Lu et al., 2021).
Analytical Method Development
In analytical chemistry, this compound-related compounds have been used to develop sensitive and precise methods for measuring environmental phenols and other compounds in biological samples. A notable example is the development of an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, which significantly improved the detection limits and accuracy for analyzing compounds like parabens and triclosan in human milk samples (Ye et al., 2008).
Propriétés
IUPAC Name |
methyl 2-chloro-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXGXKGEPJADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

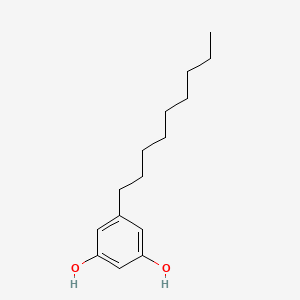
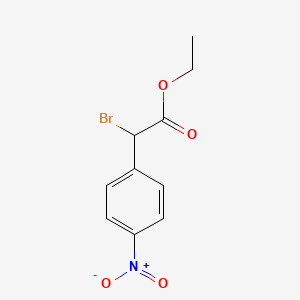

![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)
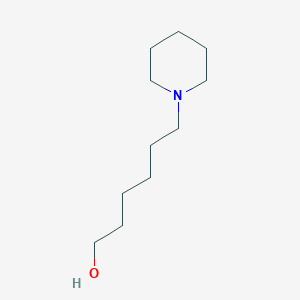
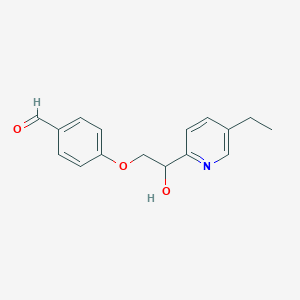


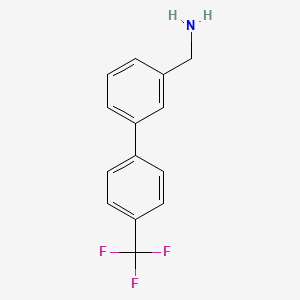
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
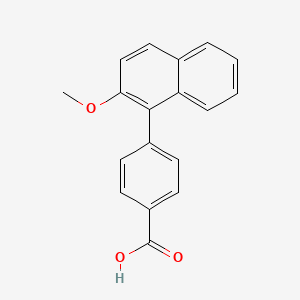
![[2-(2-benzylphenoxy)ethyl]amine hydrochloride](/img/structure/B3138853.png)
